molecular formula C20H30N4O3 B10791518 (S)-1-acetyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide

(S)-1-acetyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide

Cat. No.: B10791518
M. Wt: 374.5 g/mol
InChI Key: PWMKWHALJXGKNC-SFHVURJKSA-N
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Description

(S)-1-acetyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperazine moiety, and a methoxyphenyl group. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-acetyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction.

    Acetylation: The final step involves the acetylation of the nitrogen atom in the pyrrolidine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-acetyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates with nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-acetyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-acetyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-acetyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H30N4O3

Molecular Weight

374.5 g/mol

IUPAC Name

(2S)-1-acetyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H30N4O3/c1-16(25)24-10-5-7-18(24)20(26)21-9-11-22-12-14-23(15-13-22)17-6-3-4-8-19(17)27-2/h3-4,6,8,18H,5,7,9-15H2,1-2H3,(H,21,26)/t18-/m0/s1

InChI Key

PWMKWHALJXGKNC-SFHVURJKSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC(=O)N1CCCC1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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